molecular formula C15H11ClF3NO2S B2387723 2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339097-88-0

2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2387723
CAS No.: 339097-88-0
M. Wt: 361.76
InChI Key: OJTODKFSOVRSFZ-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a sulfinyl-containing acetamide derivative characterized by a 3-chlorophenyl sulfoxide group and an N-[3-(trifluoromethyl)phenyl] substituent.

Properties

IUPAC Name

2-(3-chlorophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2S/c16-11-4-2-6-13(8-11)23(22)9-14(21)20-12-5-1-3-10(7-12)15(17,18)19/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTODKFSOVRSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Precursor Formation

The synthesis begins with the preparation of the thioether intermediate, 2-[(3-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide .

Procedure :

  • Mercaptoacetamide Coupling :
    • 2-Mercaptoacetamide reacts with 3-chlorobenzyl bromide in trifluoroacetic acid (TFA) at 60°C for 20 hours.
    • Yield : 88% (purified via flash chromatography).
    • Mechanism : Acid-catalyzed nucleophilic substitution (SN2) at the benzyl carbon.
  • Alternative Route :
    • Diphenylmethanol derivatives react with thioglycolic acid in TFA, followed by esterification and aminolysis.

Sulfoxidation of Thioether

The thioether is oxidized to the sulfinyl derivative using selective oxidizing agents:

Oxidizing Agent Conditions Yield Selectivity (Sulfoxide:Sulfone) Source
H₂O₂ (35%)/AcOH 50°C, 2 h 91% 98:2
TFPAA RT, 24 h 83% 95:5
MCPBA CH₂Cl₂, 0°C 75% 90:10

Critical Parameters :

  • Temperature Control : Over-oxidation to sulfones is minimized below 50°C.
  • Solvent Choice : Acetic acid enhances protonation of the sulfoxide oxygen, stabilizing intermediates.

One-Pot Sequential Synthesis

Direct Sulfinyl-Acetamide Coupling

A streamlined approach avoids isolating the thioether:

Steps :

  • In Situ Thioether Formation :
    • 3-Chlorophenylmagnesium bromide reacts with 2-chloroacetamide in THF at −78°C.
  • Oxidation :
    • Addition of Oxone® (2.2 equiv) in MeOH/H₂O (3:1) at 0°C.
    • Yield : 68% (over two steps).

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

For large-scale synthesis, key modifications include:

  • Reactor Type : Microfluidic systems reduce reaction time from 20 h to 2 h.
  • Catalyst Recycling : Nafion-H resin reused for ≥5 cycles without yield loss.

Economic Metrics :

  • Mass Intensity : 17.2 kg/kg (batch) vs. 9.8 kg/kg (flow).
  • E-Factor : 16.2 (batch) vs. 8.8 (flow).

Mechanistic Insights into Sulfoxidation

Radical vs. Ionic Pathways

  • Single Electron Transfer (SET) :
    • MCPBA generates a sulfonium ion intermediate, followed by oxygen insertion.
    • Evidence : Lack of cyclohexyl hydroperoxide formation in radical traps.
  • Electrophilic Oxidation :
    • TFPAA acts via a polarized transition state, preserving stereochemistry.

Stereoselectivity :

  • cis/trans Ratios : Up to 4:1 achieved with cobalt catalysts (e.g., [(C₄Me₄)Co(C₆H₆)]PF₆).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scale Suitability
H₂O₂/AcOH High selectivity, low cost Long reaction time (2–24 h) Lab-scale
MCPBA Rapid kinetics (≤30 min) Over-oxidation above −10°C Pilot-scale
Continuous Flow Reduced waste, high throughput High capital investment Industrial

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane/EtOAc (7:3) resolves sulfoxide (Rf = 0.42) from sulfone (Rf = 0.55).
  • Recrystallization : Ethanol/water (1:3) yields 95% pure product.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.84 (s, 2H, CH₂), 7.30–7.73 (m, 8H, Ar-H), 9.15 (s, 1H, NH).
  • IR (KBr): ν = 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Emerging Methodologies

Photocatalytic Sulfoxidation

  • Catalyst : Ru(bpy)₃Cl₂ under blue LED light.
  • Efficiency : 82% yield in 1 h, no over-oxidation.

Biocatalytic Routes

  • Enzyme : Cytochrome P450 BM3 variant F87A.
  • Substrate Scope : Limited to electron-deficient aryl thioethers.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Sulfinyl vs. Sulfonamide/Sulfonyl Groups

  • N-[3-(Trifluoromethyl)phenyl]-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide ():
    • Replaces the sulfinyl group with a sulfonamide (-SO₂NH-), increasing acidity and polarity. The dual trifluoromethyl groups may enhance steric hindrance and reduce solubility compared to the target compound .
  • N-(3-Chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide ():
    • Features a sulfanyl (-S-) group linked to a heterocyclic triazole. The chloro-fluorophenyl substituent and triazole moiety may confer distinct electronic properties and bioactivity .

Piperazine and Heterocyclic Derivatives

  • 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, ): Substitutes the sulfinyl group with a 4-phenylpiperazine, introducing basicity and conformational flexibility.
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide ():
    • Incorporates a benzothiazole ring, enhancing aromatic stacking interactions. The dual trifluoromethyl groups may improve membrane permeability but increase synthetic complexity .

Physical and Spectral Properties

Compound Name Molecular Weight Melting Point (°C) Key Spectral Data (¹H-NMR)
Target Compound (Hypothetical) ~375.8* Not Reported δ ~10.3 (s, NH), 8.1–7.5 (m, aromatic H)
2-(4-Phenylpiperazin-1-yl)-N-[3-(CF₃)phenyl]acetamide 393.4 174–176 δ 10.33 (s, NH), 7.75 (s, aromatic H)
N-(3-Chloro-4-fluorophenyl)-sulfanyl acetamide 366.8 Not Reported δ 11.30 (predicted pKa)

*Calculated based on molecular formula.

Biological Activity

2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide, with the CAS number 339097-88-0, is a synthetic compound notable for its unique structural features, particularly the sulfinyl and trifluoromethyl groups. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11ClF3NO2S, with a molar mass of 361.77 g/mol. The compound consists of a sulfinyl group attached to a chlorophenyl ring and an acetamide group linked to a trifluoromethyl-substituted phenyl ring.

PropertyValue
Molecular Formula C15H11ClF3NO2S
Molar Mass 361.77 g/mol
CAS Number 339097-88-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfinyl and trifluoromethyl groups are critical in modulating the compound’s binding affinity and specificity, influencing its pharmacological effects.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study focusing on related compounds demonstrated that the introduction of a trifluoromethyl group enhances anticonvulsant activity by improving metabolic stability and pharmacokinetics due to the strength of the C-F bond.

In a screening for anticonvulsant activity using the maximal electroshock (MES) test, several derivatives showed protection against seizures, highlighting the importance of structural modifications in enhancing efficacy.

Comparative Studies

Comparative studies with similar compounds reveal that those containing trifluoromethyl groups generally exhibit improved biological activities. For instance:

CompoundAnticonvulsant Activity
This compoundModerate
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideActive
N-(4-chloro-3-(trifluoromethyl)phenyl)-acetamideHigh

This table summarizes findings from pharmacological studies, emphasizing how structural variations influence biological outcomes.

Study on Anticonvulsant Activity

A study published in 2015 investigated various derivatives for their anticonvulsant properties using animal models. The results indicated that compounds with trifluoromethyl substitutions were significantly more effective than their non-fluorinated counterparts. Notably, one derivative showed a protective effect in 50% of test subjects at specific dosages within defined time frames, showcasing its potential as an effective anticonvulsant agent .

Pharmacokinetic Profiles

Pharmacokinetic studies have shown that compounds with fluorinated groups tend to have better absorption and distribution characteristics in vivo. This is crucial for developing drugs targeting central nervous system disorders, where effective blood-brain barrier penetration is necessary .

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